
Dechloro Trazodone
Descripción general
Descripción
Trazodone is an antidepressant medication that is used to treat major depressive disorder, anxiety disorders, and insomnia . It is a phenylpiperazine compound of the serotonin antagonist and reuptake inhibitor (SARI) class . Trazodone also has sedating effects .
Synthesis Analysis
Trazodone and its derivatives can be successfully obtained in the presence of potassium carbonate as a reaction medium in the microwave field in a few minutes . In the known methods of the synthesis of trazodone and its derivatives, organic and toxic solvents are used, and the synthesis time varies from several to several dozen hours .
Molecular Structure Analysis
The molecular formula of Dechloro Trazodone is C19H23N5O . The molecular weight is 337.4188 .
Chemical Reactions Analysis
Trazodone and its derivatives can be successfully obtained in the presence of potassium carbonate as a reaction medium in the microwave field in a few minutes . As a result of the research work, 17 derivatives of trazodone were obtained, including compounds that exhibit the characteristics of 5-HT 1A receptor ligands .
Physical And Chemical Properties Analysis
Trazodone is a widely used antidepressant that is also useful in the control of agitation and insomnia in Alzheimer’s disease . Water has a wide-ranging impact on physical and chemical properties and must therefore be accounted for at all stages of the drug substance and product manufacture as well as the shelf life of the product .
Aplicaciones Científicas De Investigación
Treatment of Major Depressive Disorder
Dechloro Trazodone is primarily used in the treatment of major depressive disorder (MDD). It functions as a serotonin receptor antagonist and reuptake inhibitor (SARI), which helps to alleviate symptoms of depression, including insomnia, which is a common and distressing symptom . The medication’s efficacy is comparable to other antidepressants, and it is known for its rapid onset of action and low liability for activating side effects .
Management of Insomnia
Although not FDA-approved for insomnia, Dechloro Trazodone is frequently prescribed off-label to manage sleep disorders due to its sedative properties . It can decrease the number of nightly awakenings and slightly improve subjective sleep quality. However, it does not significantly improve total sleep time or sleep efficiency .
Alzheimer’s Disease and Dementia
Dechloro Trazodone has been studied for its potential benefits in Alzheimer’s disease and dementia. It is used off-label to control agitation and insomnia in these conditions . However, its effects on human cognition are mixed, with some studies showing no effect, some showing improvement, and others showing impaired cognitive function . There is no clinical evidence that Dechloro Trazodone could be used as a specific treatment for neurodegenerative diseases .
Anxiety Disorders
Dechloro Trazodone is sometimes prescribed off-label for the treatment of anxiety disorders. It can help treat anxiety when other medications have not been effective or have caused side effects . It is known to inhibit serotonin receptors in the brain, which can increase levels of serotonin and help ease symptoms of conditions like depression and anxiety .
Schizophrenia
In the context of schizophrenia, Dechloro Trazodone has been used to improve antipsychotic-induced extrapyramidal symptoms and depressive symptoms . It is not a primary treatment for schizophrenia but may be added to antipsychotic medication to address certain symptoms .
Substance Abuse Treatment
Dechloro Trazodone is sometimes part of a drug addiction treatment regimen. It is the most commonly prescribed medication used to promote sleep among people recovering from alcohol addiction . However, its use has risks, and the efficacy in substance abuse treatment is not always consistent .
Neurodegenerative Diseases
Research has suggested that Dechloro Trazodone may have a role in slowing neurodegenerative progression in mice by affecting the unfolded protein response (UPR) pathway . This could potentially translate into a dementia-modifying treatment, but more research is needed to explore its role in human neurodegenerative diseases .
Mecanismo De Acción
Target of Action
Dechloro Trazodone, a derivative of Trazodone, primarily targets serotonin receptors , histamine receptors , and alpha-1-adrenergic receptors . These receptors play a crucial role in mood regulation, sleep-wake cycles, and various physiological processes.
Mode of Action
Dechloro Trazodone interacts with its targets in a multifaceted manner. It inhibits the reuptake of serotonin, enhancing serotonergic activity in the brain . Additionally, it blocks histamine and alpha-1-adrenergic receptors . The blockade of these receptors contributes to its hypnotic actions at low doses .
Biochemical Pathways
Dechloro Trazodone affects the serotonin pathway by inhibiting serotonin reuptake, thereby increasing serotonin activity in the brain . It also impacts the histaminergic and adrenergic pathways through receptor blockade . The downstream effects include mood stabilization, reduction of anxiety symptoms, and promotion of sleep .
Pharmacokinetics
Studies on trazodone suggest that it shows clear sustained-release characteristics . Both Trazodone and its sustained-release formulation reach steady-state levels after seven consecutive days of administration, with no accumulation phenomenon observed .
Result of Action
The molecular and cellular effects of Dechloro Trazodone’s action primarily involve enhanced serotonergic activity and decreased histaminergic and adrenergic activity . This results in mood stabilization, reduced anxiety, and improved sleep patterns .
Safety and Hazards
Trazodone is generally safe to use, but it does have some potential side effects. These include dry mouth, blurred vision, drowsiness, fatigue, vomiting, and dizziness . More serious side effects may include suicide, mania, irregular heart rate, and pathologically prolonged erections . It is unclear if use during pregnancy or breastfeeding is safe .
Direcciones Futuras
Trazodone is now recognized as having a novel mechanism of action, its effect in the unfolded protein response (UPR) pathway. Trazodone acts downstream of eIF2α-P, preventing it from reducing levels of the ternary complex and allowing protein translation to occur . Future studies should explore the role of trazodone in the UPR pathway and the implications in neurodegenerative diseases in humans .
Propiedades
IUPAC Name |
2-[3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19-23-11-5-4-9-18(23)20-24(19)12-6-10-21-13-15-22(16-14-21)17-7-2-1-3-8-17/h1-5,7-9,11H,6,10,12-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIRPKCVHRVHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211393 | |
| Record name | Dechloro trazodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dechloro Trazodone | |
CAS RN |
62337-66-0 | |
| Record name | Dechloro trazodone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062337660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dechloro trazodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECHLORO TRAZODONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z5CF330GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




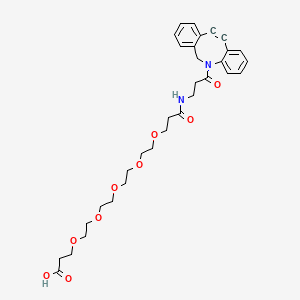
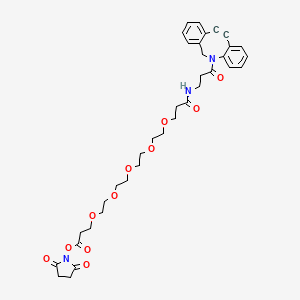


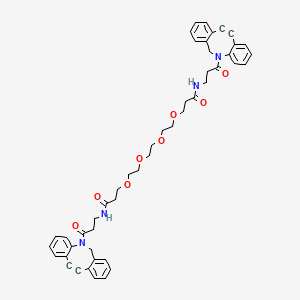
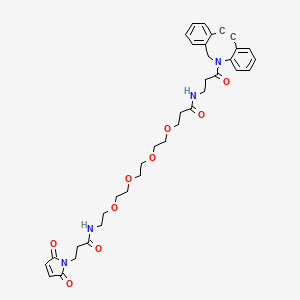
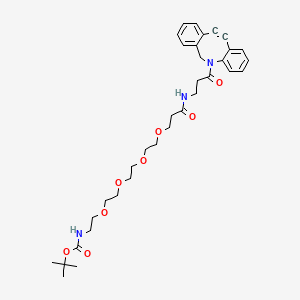
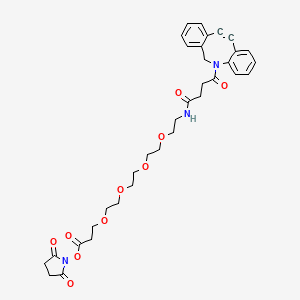
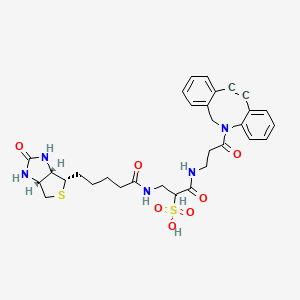



![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)